

CAS number and molecular formula of 1-Ethynylcyclopentene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethynylcyclopentene**

Cat. No.: **B176148**

[Get Quote](#)

An In-depth Technical Guide to 1-Ethynylcyclopentene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **1-Ethynylcyclopentene**, a versatile building block in organic synthesis. It details its chemical and physical properties, spectroscopic information, synthesis protocols, and key reaction pathways.

Core Chemical Identifiers

1-Ethynylcyclopentene is a cyclic hydrocarbon containing both a double and a triple bond. Its fundamental identifiers are crucial for database searches and regulatory compliance.

- CAS Number: 1610-13-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Formula: C₇H₈[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical and Spectroscopic Data

The quantitative properties of **1-Ethynylcyclopentene** are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties of **1-Ethynylcyclopentene**

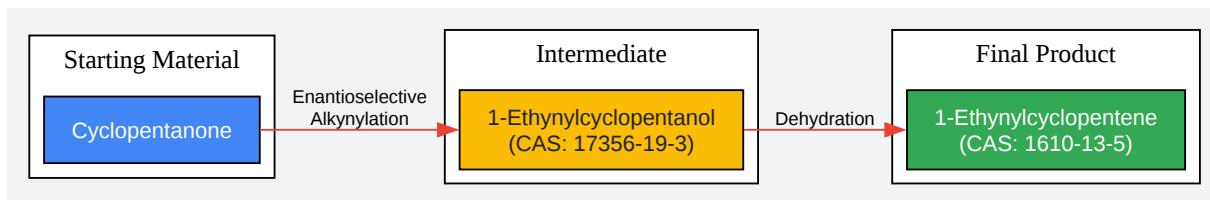

Property	Value	Source
Molecular Weight	92.14 g/mol	[2] [3]
IUPAC Name	1-ethynylcyclopentene	[2]
Density	0.89 g/cm ³	[1] [3]
Boiling Point	106.1 °C at 760 mmHg	[1] [3]
Flash Point	3.1 °C	[1] [3]
Vapor Pressure	33.4 mmHg at 25 °C	[1] [3]
Refractive Index	1.49	[1] [3]
InChI	InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2	[2] [4]
InChIKey	DKLBRQZIHLWMHU-UHFFFAOYSA-N	[2] [4]
Canonical SMILES	C#CC1=CCCC1	[2] [4]

Table 2: Spectroscopic and Database Identifiers

Data Type / Identifier	Value / Reference	Source
¹³ C NMR	SpectraBase	[2]
Mass Spectrometry (GC-MS)	SpectraBase, Wiley ID: 1117626	[2] [5]
PubChem CID	287350	[1] [2]
DSSTox Substance ID	DTXSID70301894	[2] [4]

Synthesis and Experimental Protocols

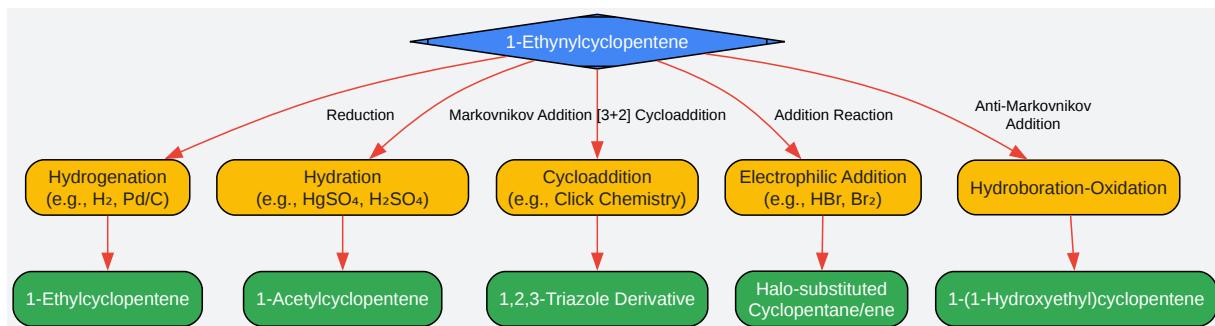
1-Ethynylcyclopentene can be synthesized from several precursors. A common and well-documented route involves the dehydration of 1-Ethynylcyclopentanol.

[Click to download full resolution via product page](#)

*Synthesis pathway from Cyclopentanone to **1-Ethynylcyclopentene**.*

Experimental Protocol: Synthesis of Precursor 1-Ethynylcyclopentan-1-ol[6]

This protocol details the enantioselective alkynylation of cyclopentanone to yield the direct precursor to **1-Ethynylcyclopentene**.

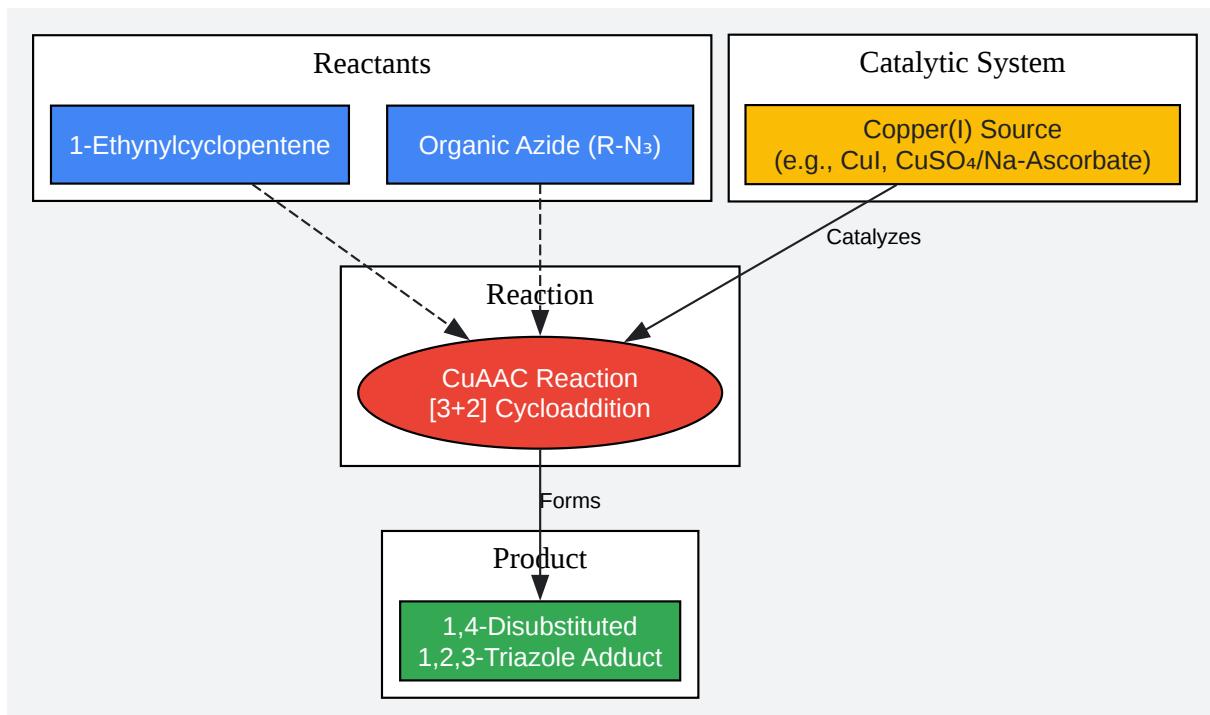

- Catalyst System: A $\text{Zn}(\text{OTf})_2/\text{TBAF}\cdot 3\text{H}_2\text{O}$ complex is utilized as the catalytic system.
- Reaction Setup: The reaction is conducted in an acetonitrile (MeCN) medium.
- Reagent Stoichiometry: The molar ratio of acetylene to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.
- Reaction Conditions: The reaction mixture is maintained at $-10\text{ }^\circ\text{C}$ for a duration of 120 minutes.
- Workup and Purification: Following the reaction, standard aqueous workup and extraction procedures are employed. The crude product is purified, typically by distillation or column chromatography, to yield 1-ethynylcyclopentan-1-ol.

The subsequent step, dehydration of 1-ethynylcyclopentan-1-ol, can be achieved using various acidic catalysts or dehydration agents to furnish **1-Ethynylcyclopentene**.[3]

Reactivity and Logical Relationships

The unique structure of **1-Ethynylcyclopentene**, featuring both an alkene and a terminal alkyne, allows for a diverse range of chemical transformations. This makes it a valuable

intermediate for constructing complex molecular architectures.


[Click to download full resolution via product page](#)

*Key reaction pathways available to **1-Ethynylcyclopentene**.*

The terminal alkyne is particularly amenable to metal-catalyzed reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry". [7] This reaction provides an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazole linkages, which are valuable in drug discovery, polymer science, and materials science.

Application in Click Chemistry: A Conceptual Workflow

The utility of **1-Ethynylcyclopentene** as a scaffold is powerfully demonstrated in its application in CuAAC. This workflow outlines the conceptual steps for conjugating a molecule of interest (R-N₃) to the **1-ethynylcyclopentene** core.

[Click to download full resolution via product page](#)

*Conceptual workflow for a CuAAC reaction using **1-Ethynylcyclopentene**.*

Experimental Considerations for CuAAC:

- **Catalyst:** The reaction is catalyzed by a Copper(I) species. This is often generated *in situ* from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
- **Solvents:** The reaction is famously tolerant of a wide range of solvents, including aqueous systems (e.g., tBuOH/H₂O, DMSO/H₂O), making it suitable for conjugating biomolecules.
- **Mechanism:** The process involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted cycloaddition step.^[7]
- **Purification:** The high efficiency and selectivity of the click reaction often simplify purification, with the product being isolated through simple filtration or extraction.

This guide serves as a foundational resource for researchers interested in the properties and synthetic applications of **1-Ethynylcyclopentene**. Its versatile reactivity makes it a valuable tool for the synthesis of novel compounds in various fields of chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 1-Ethynylcyclopentene | C7H8 | CID 287350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopentene,1-ethynyl- | CAS#:1610-13-5 | Chemsoc [chemsoc.com]
- 4. Page loading... [guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- To cite this document: BenchChem. [CAS number and molecular formula of 1-Ethynylcyclopentene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176148#cas-number-and-molecular-formula-of-1-ethynylcyclopentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com